(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate

Description

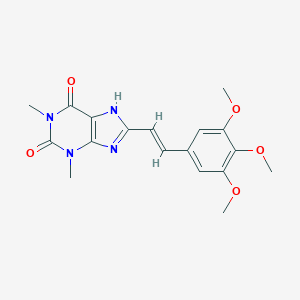

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate is a xanthine derivative characterized by a styryl group substituted with three methoxy residues at the 3, 4, and 5 positions. Its molecular formula is C₂₁H₂₄N₄O₆·½H₂O, and it exists as a hemihydrate, a crystalline form that enhances stability and solubility for pharmacological applications . The compound is a potent adenosine A₂A receptor (A₂AR) antagonist, with high selectivity over A₁ receptors. It is radiolabeled with carbon-11 ([11C]TMSX) for positron emission tomography (PET) imaging, enabling non-invasive visualization of A₂AR distribution in the central nervous system (CNS), particularly in the striatum . Studies in Parkinson’s disease (PD) patients demonstrate its utility in tracking A₂AR dynamics, which correlate with dopaminergic dysfunction and therapeutic responses .

Properties

IUPAC Name |

1,3-dimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-21-16-14(17(23)22(2)18(21)24)19-13(20-16)7-6-10-8-11(25-3)15(27-5)12(9-10)26-4/h6-9H,1-5H3,(H,19,20)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIQNFNKBYWCNB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147700-34-3 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, (E)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147700343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate typically involves the reaction of theophylline with 3,4,5-trimethoxystyrene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its hemihydrate form.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the trimethoxystyryl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

Adenosine Receptor Modulation

Theophylline and its derivatives, including (E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate, are known for their role as non-selective adenosine receptor antagonists. These compounds can block the action of adenosine, which is crucial in various physiological processes including neurotransmission and cardiac function. The modulation of adenosine receptors can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation and improving respiratory function .

Phosphodiesterase Inhibition

This compound also exhibits phosphodiesterase (PDE) inhibitory activity. By inhibiting PDE enzymes, it increases intracellular levels of cyclic AMP (cAMP), which can enhance bronchial smooth muscle relaxation and exhibit anti-inflammatory effects. This mechanism is particularly beneficial in treating respiratory diseases where inflammation plays a significant role .

Potential Therapeutic Uses

Case Study 1: Bronchodilator Efficacy

A study published in a peer-reviewed journal examined the efficacy of this compound as a bronchodilator in patients with asthma. The results indicated significant improvement in lung function tests post-administration compared to baseline measurements. The compound demonstrated a rapid onset of action and prolonged duration of effect .

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory properties of this compound revealed that it effectively reduced markers of inflammation in animal models of allergic asthma. The study highlighted its potential role in managing chronic inflammatory conditions by downregulating pro-inflammatory cytokines .

Structural Insights

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C18H20N4O5

- SMILES Representation: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=...

This structural configuration contributes to its pharmacological activities by influencing receptor binding affinity and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of (E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including bronchodilation and anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Differences

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate (KF18446/TMSX) is compared to structurally related xanthine derivatives (Table 1):

Key Insights :

- The 3,4,5-trimethoxystyryl group in KF18446 enhances A₂AR binding affinity and selectivity compared to dimethoxy or chlorostyryl analogs .

- KF18446’s low metabolite interference in the brain (<20% in plasma, negligible in tissue) ensures accurate PET quantification, unlike KF19631 and CSC, which exhibit faster metabolic clearance .

Non-Xanthine Compounds with 3,4,5-Trimethoxystyryl Moieties

Pyrazolo[4,3-d]pyrimidine Derivatives

Compound D27 (3,4,5-trimethoxystyryl-pyrazolo[4,3-d]pyrimidine) shares the styryl group but replaces the xanthine core with a pyrazolopyrimidine scaffold. This structural shift redirects activity toward inducible nitric oxide synthase (iNOS) inhibition (IC₅₀ = 1.12 µM), demonstrating anti-inflammatory effects in arthritis models .

Benzamide Derivatives (CYP24A1 Inhibitors)

Compounds 8d and 8e feature a 3,4,5-trimethoxystyryl group attached to a benzamide-imidazole scaffold. These inhibit CYP24A1 , an enzyme involved in vitamin D metabolism, with 8e (trimethoxy) showing superior potency over 8d (dimethoxy) . The styryl group contributes to hydrophobic interactions with the enzyme’s active site, but the benzamide backbone enables distinct target engagement compared to xanthines .

Indolecombretastatin Analogs

PILA9 ((Z)-1-Methyl-5-(3,4,5-trimethoxystyryl)-1H-indole-3-carboxamide) incorporates the styryl group into an indole scaffold, leading to microtubule destabilization and anticancer activity. The (Z)-isomer configuration is critical for binding to tubulin, unlike the (E)-isomer in KF18446, which optimizes A₂AR antagonism .

Trimethoxystyryl Group: A Versatile Pharmacophore

The 3,4,5-trimethoxystyryl moiety is a recurring motif in diverse therapeutic agents (Table 2):

| Application | Example Compound | Target/Activity | Key Feature |

|---|---|---|---|

| A₂AR Imaging | KF18446 | Adenosine A₂A receptor antagonist | Xanthine core + hemihydrate stability |

| Anti-Inflammatory | D27 (pyrazolopyrimidine) | iNOS dimerization inhibitor | Pyrazolo core enhances enzyme interaction |

| Anticancer | PILA9 (indole) | Microtubule destabilization | Indole scaffold enables tubulin binding |

| Vitamin D Metabolism | 8e (benzamide) | CYP24A1 inhibition | Benzamide backbone for enzyme specificity |

Mechanistic Divergence :

While the trimethoxystyryl group contributes to lipophilicity and π-stacking interactions across all compounds, the core structure determines target specificity. Xanthine derivatives prioritize CNS receptors, whereas pyrazolo, benzamide, and indole scaffolds engage enzymes or structural proteins .

Biological Activity

The compound (E)-8-(3,4,5-trimethoxystyryl)theophylline hemihydrate is a derivative of theophylline, a well-known methylxanthine with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Theophylline

Theophylline (1,3-dimethylxanthine) is a methylxanthine derivative that primarily acts as a phosphodiesterase inhibitor and adenosine receptor antagonist . It is used clinically for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects. Theophylline increases intracellular levels of cyclic AMP (cAMP) by inhibiting its breakdown, leading to relaxation of bronchial smooth muscle and reduction of inflammation .

Synthesis and Structure

This compound is synthesized by modifying the theophylline structure with a trimethoxystyryl group at the 8-position. This modification is expected to enhance its biological activity compared to the parent compound. The structural formula can be represented as follows:

- Adenosine Receptor Antagonism : Like theophylline, this compound may exhibit antagonistic effects on adenosine receptors (A1, A2A, A2B), which can lead to increased heart rate and improved bronchial dilation .

- Phosphodiesterase Inhibition : The inhibition of phosphodiesterase leads to increased levels of cAMP and cGMP in cells, promoting various cellular responses including relaxation of smooth muscle and anti-inflammatory effects .

- Histone Deacetylase Activation : Theophylline derivatives have been shown to activate histone deacetylases, which may play a role in modulating gene expression related to inflammation and immune responses .

Pharmacological Effects

- Bronchodilation : The compound is expected to exhibit bronchodilatory effects similar to those seen with theophylline.

- Anti-inflammatory Activity : By inhibiting TNF-alpha production and leukotriene synthesis, it may reduce inflammation in respiratory diseases.

- Potential Anticancer Properties : Some studies suggest that xanthine derivatives could have anticancer activities due to their ability to influence cell signaling pathways .

Case Studies

- In Vitro Studies : Research has shown that modifications at the 8-position of theophylline can enhance its binding affinity for adenosine receptors. For example, compounds like 8-phenyltheophylline have demonstrated potent antagonistic effects on A2A receptors with IC50 values in the nanomolar range .

- In Vivo Models : Animal studies using theophylline derivatives have indicated improved therapeutic outcomes in models of asthma and COPD compared to standard treatments. These studies typically measure parameters such as airway resistance and inflammatory cell counts in bronchoalveolar lavage fluid.

Comparative Analysis

| Compound | Mechanism of Action | IC50 (µM) | Therapeutic Use |

|---|---|---|---|

| Theophylline | PDE inhibitor, adenosine receptor antagonist | 10-20 | Asthma, COPD |

| This compound | Similar mechanisms expected | TBD | Potentially enhanced effects |

Q & A

Q. What are the key synthetic routes for (E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate, and how is its structural integrity validated?

The synthesis typically involves coupling theophylline derivatives with trimethoxystyryl moieties under controlled conditions. For example, styrylxanthine derivatives are synthesized via Heck coupling or condensation reactions using palladium catalysts . Structural validation employs:

- Elemental analysis for stoichiometry.

- Infrared spectroscopy (IR) to confirm functional groups (e.g., xanthine C=O stretches).

- Liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification .

- X-ray crystallography (if single crystals are obtained) to resolve stereochemistry and confirm the E-isomer configuration .

Q. How is the hemihydrate form characterized, and what are its implications for stability?

The hemihydrate form is identified using:

- Thermogravimetric analysis (TGA) : Quantifies water loss at specific temperatures (e.g., ~100–150°C for hemihydrate).

- Powder X-ray diffraction (PXRD) : Distinguishes crystalline forms from anhydrous phases.

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity and stability under varying humidity .

Hemihydrates often improve solubility compared to anhydrous forms but may require controlled storage to prevent deliquescence .

Q. What in vitro assays are used to evaluate adenosine A2A receptor antagonism?

- Radioligand binding assays : Competition studies with [³H]ZM241385 or [³H]SCH58261 to measure IC₅₀ values.

- cAMP accumulation assays : Cells expressing A2A receptors are treated with forskolin/adenylyl cyclase activators; the compound’s ability to inhibit cAMP production indicates antagonism .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups) influence A2A receptor selectivity and potency?

Structure-activity relationship (SAR) studies reveal:

- The 3,4,5-trimethoxystyryl group enhances lipophilicity and π-π stacking with receptor residues (e.g., Phe168 in A2A).

- Substitution at the 8-position of theophylline is critical for avoiding off-target effects (e.g., A1 receptor binding).

- Molecular docking and free-energy perturbation (FEP) simulations optimize substituent placement for binding affinity .

Q. What experimental design considerations are critical for PET imaging studies using [¹¹C]TMSX?

- Radiolabeling : Use of [¹¹C]methyl iodide to label the 7-position of the xanthine core, requiring strict control of reaction time/temperature to maximize radiochemical yield .

- Kinetic modeling : Compartmental analysis (e.g., Logan plot) to calculate binding potential (BPₙₙ) in A2A-rich regions like the striatum.

- Validation : Blocking studies with unlabeled A2A antagonists (e.g., preladenant) to confirm specific binding .

Q. How can discrepancies between in vitro binding data and in vivo PET imaging results be resolved?

Discrepancies may arise from:

- Blood-brain barrier (BBB) penetration : Use logP/logD calculations or in situ perfusion assays to assess permeability.

- Metabolic stability : LC-MS/MS analysis of plasma metabolites to identify rapid degradation.

- Receptor occupancy : Dose-response PET studies to correlate in vitro IC₅₀ with in vivo receptor occupancy .

Q. What strategies improve the compound’s metabolic stability without compromising A2A affinity?

- Isotopic labeling : Deuterium substitution at metabolically vulnerable sites (e.g., methyl groups) to slow CYP450-mediated oxidation.

- Prodrug design : Masking polar groups (e.g., phosphate esters) to enhance bioavailability.

- In silico metabolism prediction : Tools like StarDrop or MetaSite identify metabolic hotspots for modification .

Data Contradiction Analysis

Q. How should researchers address conflicting BPₙₙ values reported for [¹¹C]TMSX across studies?

Variations in BPₙₙ (e.g., 1.0–5.0 in striatal regions) may stem from:

- Kinetic modeling differences : Validate using unified methods (e.g., simplified reference tissue model vs. arterial input).

- Subject demographics : Control for age, sex, and A2A receptor polymorphisms.

- Radiotracer purity : Ensure >95% radiochemical purity via HPLC to avoid confounding signals .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Hemihydrate Characterization

| Technique | Application | Parameters |

|---|---|---|

| TGA | Quantify hydrate water | Heating rate: 10°C/min, N₂ atmosphere |

| PXRD | Crystallinity analysis | Cu-Kα radiation, 2θ range: 5–50° |

| DVS | Hygroscopicity profile | 0–90% RH, 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.